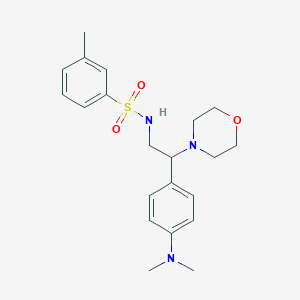![molecular formula C9H14N2O2S4 B2401624 5-[(2,4-Dimethyl-1,3-thiazol-5-yl)sulfonyl]-1,2,5-dithiazepane CAS No. 2224190-91-2](/img/structure/B2401624.png)
5-[(2,4-Dimethyl-1,3-thiazol-5-yl)sulfonyl]-1,2,5-dithiazepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(2,4-Dimethyl-1,3-thiazol-5-yl)sulfonyl]-1,2,5-dithiazepane, also known as DTZ, is a compound that has been studied for its potential applications in the field of medicine. DTZ is a heterocyclic compound that contains a thiazole ring and a dithiazepane ring. It has been found to have various biochemical and physiological effects that make it a promising candidate for further research.
Mechanism of Action
The mechanism of action of 5-[(2,4-Dimethyl-1,3-thiazol-5-yl)sulfonyl]-1,2,5-dithiazepane is not fully understood, but it is believed to work by inhibiting the activity of angiotensin-converting enzyme (ACE). ACE is an enzyme that plays a role in regulating blood pressure. By inhibiting ACE, 5-[(2,4-Dimethyl-1,3-thiazol-5-yl)sulfonyl]-1,2,5-dithiazepane can help to lower blood pressure and reduce inflammation.
Biochemical and Physiological Effects:
5-[(2,4-Dimethyl-1,3-thiazol-5-yl)sulfonyl]-1,2,5-dithiazepane has been found to have various biochemical and physiological effects. It has been shown to have antihypertensive effects, as well as anti-inflammatory and antioxidant properties. 5-[(2,4-Dimethyl-1,3-thiazol-5-yl)sulfonyl]-1,2,5-dithiazepane has also been found to have a protective effect on the cardiovascular system, reducing the risk of heart disease.
Advantages and Limitations for Lab Experiments
One advantage of using 5-[(2,4-Dimethyl-1,3-thiazol-5-yl)sulfonyl]-1,2,5-dithiazepane in lab experiments is its relatively low toxicity. 5-[(2,4-Dimethyl-1,3-thiazol-5-yl)sulfonyl]-1,2,5-dithiazepane has been found to have a low acute toxicity, with no observed adverse effects in animals at doses up to 2000 mg/kg. However, one limitation of using 5-[(2,4-Dimethyl-1,3-thiazol-5-yl)sulfonyl]-1,2,5-dithiazepane in lab experiments is its limited solubility in water, which can make it difficult to administer.
Future Directions
There are several future directions for research on 5-[(2,4-Dimethyl-1,3-thiazol-5-yl)sulfonyl]-1,2,5-dithiazepane. One area of interest is its potential use as a treatment for hypertension. 5-[(2,4-Dimethyl-1,3-thiazol-5-yl)sulfonyl]-1,2,5-dithiazepane has been shown to have antihypertensive effects, and further research could help to determine its efficacy as a treatment for hypertension. Another area of interest is its potential use as an anti-inflammatory agent. 5-[(2,4-Dimethyl-1,3-thiazol-5-yl)sulfonyl]-1,2,5-dithiazepane has been found to have anti-inflammatory properties, and further research could help to determine its potential as a treatment for inflammatory conditions. Additionally, research could be conducted to investigate the potential use of 5-[(2,4-Dimethyl-1,3-thiazol-5-yl)sulfonyl]-1,2,5-dithiazepane as an antioxidant and its effects on the cardiovascular system.
Synthesis Methods
5-[(2,4-Dimethyl-1,3-thiazol-5-yl)sulfonyl]-1,2,5-dithiazepane can be synthesized using a variety of methods, including the reaction of 2,4-dimethylthiazole with elemental sulfur and sodium sulfide. Another method involves the reaction of 2,4-dimethylthiazole with sulfur monochloride and sodium sulfide. The yield of 5-[(2,4-Dimethyl-1,3-thiazol-5-yl)sulfonyl]-1,2,5-dithiazepane using these methods has been reported to be around 50-60%.
Scientific Research Applications
5-[(2,4-Dimethyl-1,3-thiazol-5-yl)sulfonyl]-1,2,5-dithiazepane has been studied for its potential applications in the field of medicine. It has been found to have various biochemical and physiological effects that make it a promising candidate for further research. 5-[(2,4-Dimethyl-1,3-thiazol-5-yl)sulfonyl]-1,2,5-dithiazepane has been shown to have antihypertensive effects, as well as anti-inflammatory and antioxidant properties.
properties
IUPAC Name |
5-[(2,4-dimethyl-1,3-thiazol-5-yl)sulfonyl]-1,2,5-dithiazepane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2S4/c1-7-9(16-8(2)10-7)17(12,13)11-3-5-14-15-6-4-11/h3-6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOTKORWZUIJYFH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)S(=O)(=O)N2CCSSCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2S4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(2,4-Dimethyl-1,3-thiazol-5-yl)sulfonyl]-1,2,5-dithiazepane | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 3-(4-oxo-4H-chromene-3-carboxamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2401541.png)
![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)propanamide](/img/structure/B2401542.png)
![N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2401546.png)

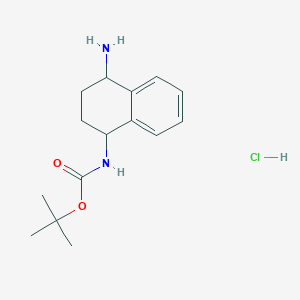
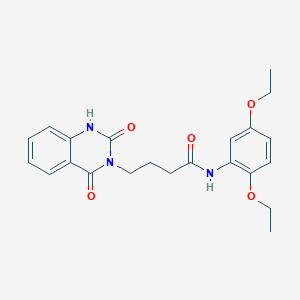


![N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetamide](/img/structure/B2401555.png)
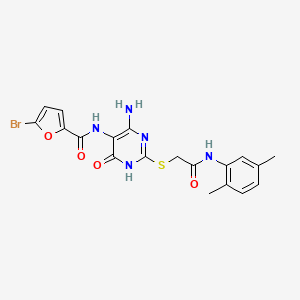
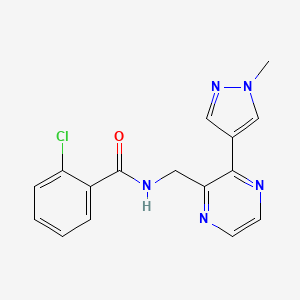

![4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)-N-(thiophen-2-yl)piperidine-1-carboxamide](/img/structure/B2401562.png)
